Titanium hydroxide (Ti(OH)4), (T-4)-

Vue d'ensemble

Description

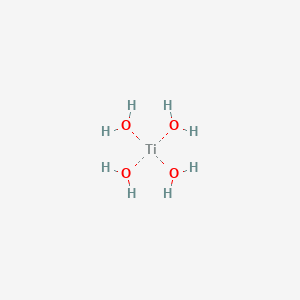

Titanium hydroxide, also known as titanic acid, is an inorganic compound with the chemical formula Ti(OH)₄. It consists of titanium in the +4 oxidation state combined with hydroxide ions. This compound is known for its intriguing physical and chemical properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Hydrolysis Method: : Titanium hydroxide can be synthesized by hydrolyzing titanium tetrachloride (TiCl₄) with water. The reaction is highly exothermic and produces titanium hydroxide and hydrochloric acid: [ \text{TiCl}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_4 + 4\text{HCl} ] This method requires careful control of reaction conditions to ensure complete hydrolysis and to manage the heat generated .

-

Water-Soluble Titanium Salts: : Another method involves reacting water-soluble titanium salts, such as titanium sulfate, with a base like sodium hydroxide. This reaction precipitates titanium hydroxide, which can then be filtered, washed, and dried .

-

Hydrothermal Synthesis: : This method involves mixing titanium salts with water under high temperature and pressure conditions. The hydrothermal method allows for better control over the particle size and crystallinity of the resulting titanium hydroxide .

Industrial Production Methods

In industrial settings, the hydrolysis of titanium tetrachloride is the most commonly used method due to its efficiency and scalability. The process involves the controlled addition of water to titanium tetrachloride in large reactors, followed by filtration and drying to obtain the titanium hydroxide powder .

Analyse Des Réactions Chimiques

Types of Reactions

-

Decomposition: : Titanium hydroxide decomposes upon heating to form titanium dioxide (TiO₂) and water: [ \text{Ti(OH)}_4 \rightarrow \text{TiO}_2 + 2\text{H}_2\text{O} ] This reaction is commonly used in the production of titanium dioxide, a widely used white pigment .

-

Acid-Base Reactions: : Titanium hydroxide reacts with acids to form titanium salts and water. For example, with hydrochloric acid, it forms titanium tetrachloride: [ \text{Ti(OH)}_4 + 4\text{HCl} \rightarrow \text{TiCl}_4 + 4\text{H}_2\text{O} ] This reaction is typical of metal hydroxides .

-

Condensation Reactions: : Under hydrothermal conditions, titanium hydroxide can undergo condensation reactions to form various polymorphs of titanium dioxide, such as anatase, rutile, and brookite .

Applications De Recherche Scientifique

Titanium hydroxide has a wide range of applications in scientific research and industry:

-

Chemistry: : It serves as an intermediate in the synthesis of other titanium compounds and as a catalyst or catalyst support in various chemical reactions .

-

Biology and Medicine: : Titanium hydroxide is explored for its potential use in biomedical applications, such as drug delivery systems and as a component in biocompatible materials.

-

Environmental Science: : Due to its ability to adsorb heavy metals and organic pollutants, titanium hydroxide is used in water and waste treatment processes.

-

Industrial Applications: : It is used as a mordant in textile dyeing, a pigment in paints and varnishes, and in the production of high refractive index materials .

Mécanisme D'action

The mechanism of action of titanium hydroxide is primarily based on its chemical reactivity. When it comes into contact with acids or bases, it reacts to form titanates or titanic acid, respectively. Upon heating, it decomposes to produce titanium dioxide and water. These reactions are exploited in various applications, such as pigment production and environmental remediation.

Comparaison Avec Des Composés Similaires

Titanium hydroxide can be compared with other metal hydroxides, such as:

-

Aluminum Hydroxide (Al(OH)₃): : Similar to titanium hydroxide, aluminum hydroxide reacts with acids to form aluminum salts and water. aluminum hydroxide is more commonly used as an antacid and in water purification .

-

Zirconium Hydroxide (Zr(OH)₄): : Zirconium hydroxide shares similar properties with titanium hydroxide and is used in catalysis and as a precursor for zirconium dioxide .

-

Iron Hydroxide (Fe(OH)₃): : Iron hydroxide is another metal hydroxide that reacts with acids to form iron salts. It is widely used in water treatment and as a pigment .

Titanium hydroxide stands out due to its high reactivity, ability to form various polymorphs of titanium dioxide, and its applications in high-tech industries and environmental science .

Activité Biologique

Titanium hydroxide (Ti(OH)₄), also known as tetrahydroxytitanium, has garnered significant attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of Ti(OH)₄, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

- Molecular Formula: H₄O₄Ti

- Molar Mass: 115.90 g/mol

- Solubility: Insoluble in water; soluble in dilute hydrochloric acid .

Mechanisms of Biological Activity

Titanium hydroxide exhibits biological activity primarily through its photocatalytic properties. Upon exposure to visible light, Ti(OH)₄ generates reactive oxygen species (ROS), which play a crucial role in inducing cell death in cancer cells. The following mechanisms have been identified:

- Production of Reactive Oxygen Species (ROS):

- Induction of Cell Death:

- Cellular Mechanisms:

Photodynamic Therapy (PDT) Applications

A study explored the use of Ti(OH)₄ as a photosensitizer in photodynamic therapy for bladder cancer. The findings highlighted the following:

- Cytotoxicity Assessment:

- Mechanism Insights:

| Study Parameter | Result |

|---|---|

| Light Activation Time | 1 hour |

| Cytotoxicity Increase | Significant after 12 hours |

| Cell Type | MB49 (bladder cancer) |

| Mechanism | Induction of ROS and lysosomal dysfunction |

Toxicological Considerations

While Ti(OH)₄ shows promise in therapeutic applications, it is essential to consider its safety profile:

- No Observed Adverse Effect Level (NOAEL):

- Exposure Routes:

Propriétés

IUPAC Name |

titanium;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Ti/h4*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRTJADPPDDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O4Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893907 | |

| Record name | Titanium(IV) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20338-08-3 | |

| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(IV) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.